molecular formula C17H21N3O6 B112291 Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione CAS No. 215190-30-0

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

カタログ番号: B112291
CAS番号: 215190-30-0
分子量: 363.4 g/mol
InChIキー: KRJZOTNYCMZEPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS 215190-30-0) is a quinazoline-2,4-dione derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the 3-(2-aminoethyl) substituent and a carboxymethyl group at the 1-position. This compound is commercially available for research purposes . Its structural framework combines a bicyclic quinazoline core with functionalized side chains, making it a candidate for drug discovery, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical. The Boc group enhances stability during synthesis, while the carboxymethyl moiety may improve solubility or binding interactions with biological targets.

特性

IUPAC Name

2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJZOTNYCMZEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373195
Record name [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215190-30-0
Record name 3-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215190-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Conditions and Optimization

A comparative analysis of solvents and bases revealed that acetonitrile outperforms dichloromethane, THF, and DMF due to its polar aprotic nature, which stabilizes intermediates and enhances nucleophilic attack. DMAP’s role as a catalyst is irreplaceable, as alternatives like DBU or TBD resulted in no reaction. The following table summarizes yield variations under different conditions:

EntrySolventBaseCatalystYield (%)
1CH₃CNNoneDMAP94
2CH₂Cl₂Et₃NDMAP79
3THFNoneDMAP58
4DMFNoneDMAP61

Data adapted from Li et al. (2020).

Boc Protection of the Aminoethyl Side Chain

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave (MW) irradiation significantly accelerates the cyclization step, particularly for sterically hindered substrates. Under MW conditions (150°C, 30 min), the reaction between 3-(2-aminoethyl)-2-aminobenzamide and Boc₂O achieves near-quantitative conversion, reducing reaction times from 12 hours to 30 minutes. This method is ideal for scaling up production while maintaining high purity (>95%).

Stepwise Synthesis via Intermediate Isolation

For laboratories requiring intermediate characterization, a stepwise approach is employed:

Synthesis of 3-(2-Aminoethyl)-1-Carboxymethylquinazoline-2,4-Dione

The quinazoline core is first synthesized by reacting anthranilic acid derivatives with ethyl chloroacetate, followed by condensation with 1,2-diaminoethane. This intermediate is isolated via recrystallization from ethanol/water (yield: 85%).

Boc Protection Using Boc₂O

The free amine group is protected by stirring the intermediate with Boc₂O in dichloromethane and triethylamine (1:1.2 molar ratio) at 0°C for 2 hours. The Boc-protected product is purified via flash chromatography (silica gel, ethyl acetate/hexane), yielding 78% of the target compound.

Mechanistic Insights into DMAP-Catalyzed Reactions

The reaction mechanism proceeds through a carbamic-carbonic anhydride intermediate (Figure 1). DMAP activates Boc₂O, forming a reactive acylammonium species that undergoes intramolecular attack by the benzamide nitrogen. Density functional theory (DFT) studies suggest that the rate-limiting step is the nucleophilic addition of the amine to the carbonyl group, with an activation energy of 22.3 kcal/mol.

Purification and Characterization

Crude products are purified using:

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates Boc-protected derivatives.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%) for pharmaceutical applications.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Sourcing of Boc₂O : Global supply chain delays can extend production timelines to 8–12 weeks.

  • Cost of DMAP : At $802.90 per gram, catalyst recovery systems are essential for cost-effectiveness .

化学反応の分析

Types of Reactions

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of the free amine by removing the Boc group .

科学的研究の応用

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc group provides steric hindrance, which can enhance the selectivity and potency of the compound .

類似化合物との比較

Structural Analogues and Core Heterocycles

The quinazoline-2,4-dione core distinguishes Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione from structurally related compounds with thiazolidine-2,4-dione, imidazolidine-2,4-dione, or cyclam-based scaffolds. Key comparisons include:

Compound Class Core Structure Substituents Biological Target/Activity Reference
Quinazoline-2,4-dione (Target) Quinazoline bicyclic Boc-2-aminoethyl, carboxymethyl Underexplored; potential enzyme inhibition
Thiazolidine-2,4-dione Thiazolidine monocyclic C-5 modifications (e.g., aryl groups) PPAR-γ (antidiabetic)
Cyclam derivatives Macrocyclic tetramine Acetate/polyamine pendant arms Anti-HIV-1 (reverse transcriptase)
Thiazole/imidazolidine-diones Imidazolidine/Thiazole Nitrile/carboxyl groups Synthetic intermediates

Key Observations :

  • Functional Groups: The Boc-2-aminoethyl group contrasts with thiazolidine derivatives’ C-5 aryl substituents (e.g., SD-1, SD-3 in ), which enhance PPAR-γ binding. The carboxymethyl group may mimic carboxylate moieties in HIV-1 RT inhibitors (e.g., CID 3087795 ).
Pharmacological Profiles
  • Anti-HIV Potential: While cyclam derivatives (e.g., monosubstituted cyclam) exhibit anti-HIV-1 activity via reverse transcriptase inhibition , the target compound’s quinazoline core and substituents could target similar enzymes but with distinct binding modes. The thiazolidine derivative CID 3087795 (active against HIV-1 RT ) shares the 2-aminoethyl group but lacks the carboxymethyl moiety, suggesting divergent structure-activity relationships.
  • Antidiabetic Activity : Thiazolidine-2,4-diones (e.g., SD-1, SD-3) lower glucose via PPAR-γ agonism , a mechanism unlikely for the quinazoline derivative due to core structure differences.
Computational Insights

Molecular docking studies on thiazolidine-2,4-diones (e.g., CID 3087795) reveal interactions with HIV-1 RT residues (e.g., Gly283, Leu270 ), comparable to Rosiglitazone’s PPAR-γ binding . The target compound’s carboxymethyl group may form hydrogen bonds analogous to carboxylates in these systems, warranting further docking studies.

生物活性

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H21N3O6
  • Molecular Weight : 363.37 g/mol
  • CAS Number : 215190-30-0

The compound features a quinazoline core with a tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the amino group. This structural configuration enables various chemical modifications, enhancing its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition and interaction with specific biochemical pathways. The deprotection of the Boc group allows the exposed amino group to engage in further interactions with biological targets.

Target Enzymes

Research indicates that this compound may act as an inhibitor for several enzymes involved in critical metabolic pathways. The specific targets include:

  • Kinases : Involved in signaling pathways that regulate cell growth and proliferation.
  • Proteases : Enzymes that play vital roles in protein degradation and processing.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
  • Neuroprotective Effects : The compound shows promise in neurodegenerative disease models, potentially protecting neuronal cells from apoptosis.
  • Antimicrobial Properties : Some studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.

Anticancer Evaluation

In a study evaluating the anticancer potential of various quinazoline derivatives, this compound was tested against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results indicated that the compound inhibited cell proliferation significantly at lower concentrations compared to control groups.

Neuroprotection

Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Treatment with this compound resulted in reduced cell death and improved cell viability, suggesting its potential use in treating neurodegenerative conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Activity
Boc-3-(2-aminoethyl)piperidinePiperidine derivativeModerate anticancer activity
Boc-3-(2-aminoethyl)-1-carboxymethylpyridinePyridine derivativeLimited neuroprotective effects
Fmoc-3-carboxymethyl-1-phenyltriazoleTriazole derivativeStrong antimicrobial properties

This compound stands out due to its dual potential in anticancer and neuroprotective applications, which is less pronounced in the other compounds listed.

Q & A

Q. What is the role of the Boc protecting group in the synthesis of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione, and how does it influence downstream applications?

The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions, such as premature peptide bond formation or oxidation, and is selectively removed under acidic conditions (e.g., trifluoroacetic acid). This allows precise control over sequential coupling steps, particularly for synthesizing complex peptides or bioconjugates. The Boc group’s stability under basic conditions makes it ideal for iterative synthesis workflows .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., quinazoline-dione core and carboxymethyl group).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% typically required for research-grade material) .

Q. How is this compound utilized in bioconjugation studies?

The carboxymethyl group enables covalent attachment to biomolecules (e.g., antibodies, proteins) via carbodiimide-mediated coupling (EDC/NHS chemistry). This is critical for developing targeted drug delivery systems or fluorescent probes. For example, conjugating the compound to an imaging agent allows real-time tracking of cellular uptake in cancer models .

Q. What are the stability considerations for storing this compound?

Store at 0–6°C in a desiccated environment to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or prolonged room-temperature handling. Stability under these conditions typically exceeds 12 months. For long-term storage, lyophilization in inert gas (argon) is advised .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Microwave-assisted synthesis : Reduces reaction time and energy consumption while improving yield (e.g., 20–30% faster than conventional heating).
  • Solvent substitution : Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity.
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported palladium) to minimize waste .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 reverse transcriptase (RT). Focus on binding affinity (ΔG) and hydrogen bonding with catalytic residues (e.g., Asp110, Asp185).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Validate with in vitro enzymatic assays (e.g., RT inhibition IC₅₀) .

Q. How can structure-activity relationship (SAR) studies resolve contradictory data on the efficacy of quinazoline-dione analogs?

  • Systematic substitution : Modify the aminoethyl side chain (e.g., alkylation, fluorination) and evaluate effects on solubility and target binding.
  • Pharmacophore mapping : Identify critical functional groups (e.g., carboxymethyl, Boc-protected amine) using tools like PharmaGist. Cross-reference with bioassay data to prioritize analogs .

Q. What methodologies address discrepancies in purity measurements between HPLC and NMR for this compound?

  • Orthogonal validation : Combine HPLC (purity) with quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Impurity profiling : LC-MS/MS to identify and quantify degradation products (e.g., de-Boc derivatives) .

Q. How can researchers reconcile in silico predictions of high binding affinity with low in vitro activity for quinazoline-dione derivatives?

  • Solvent accessibility analysis : Use PDBsum to check if docking poses occlude solvent-exposed regions critical for binding.
  • Metabolic stability assays : Test compound stability in liver microsomes to rule out rapid degradation .

Q. Which biophysical techniques are suitable for studying the interaction of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) on a Biacore platform.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to optimize ligand design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。